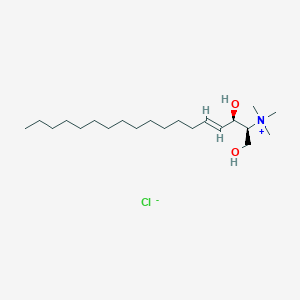

Chlorure de D-érythro-N,N,N-triméthylsphingosine

Vue d'ensemble

Description

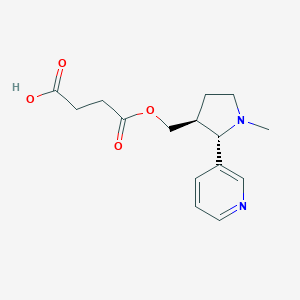

D-erythro-N,N,N-Trimethylsphingosine Chloride is a chemically modified sphingolipid derivative. It is characterized by the addition of three methyl groups to the nitrogen atom of the sphingosine backbone and a chloride ion to enhance its solubility and stability . This compound is particularly noteworthy in biochemical research focused on the signaling pathways of sphingolipids.

Applications De Recherche Scientifique

D-erythro-N,N,N-Trimethylsphingosine Chloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study sphingolipid signaling pathways and their role in cellular processes.

Biology: Investigates the role of sphingolipids in apoptosis and cell proliferation.

Medicine: Explores its potential as a cardioprotective agent and its inhibitory effects on tumor cell growth.

Industry: Utilized in the development of biochemical assays and as a reference material in quality control.

Mécanisme D'action

Target of Action

D-erythro-N,N,N-Trimethylsphingosine Chloride primarily targets leukocyte-endothelial cells . These cells play a crucial role in the immune response, inflammation, and maintaining the integrity of the blood vessels.

Mode of Action

This compound acts as an effective cardioprotective agent . It inhibits transmembrane signaling for growth of various human tumor cell lines . This means it can prevent the signals that promote tumor growth from crossing the cell membrane, thereby inhibiting the proliferation of tumor cells.

Biochemical Pathways

It is known to inhibit transmembrane signaling, which could affect a variety of pathways related to cell growth and proliferation

Result of Action

The primary result of the action of D-erythro-N,N,N-Trimethylsphingosine Chloride is the inhibition of growth in various human tumor cell lines . This could potentially lead to a decrease in tumor size and slow the progression of the disease.

Analyse Biochimique

Biochemical Properties

D-erythro-N,N,N-Trimethylsphingosine Chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

D-erythro-N,N,N-Trimethylsphingosine Chloride has been found to inhibit transmembrane signaling for growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice . It also exhibits anti-inflammatory properties and inhibits platelet activating factor (PAF) activation and protein kinase C (PKC) activity .

Molecular Mechanism

The molecular mechanism of D-erythro-N,N,N-Trimethylsphingosine Chloride involves inhibition of transmembrane signaling for growth of various human tumor cell lines . It also inhibits IL-1β-induced NF-κB activation and cell surface expression of crucial selectins which promote adhesion of Lex- or sialosyl-Lex-expressing cells with platelets and endothelial cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-N,N,N-Trimethylsphingosine Chloride involves the chemical modification of sphingosine. The process typically includes the methylation of the nitrogen atom in the sphingosine backbone, followed by the addition of a chloride ion to improve solubility and stability . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of D-erythro-N,N,N-Trimethylsphingosine Chloride follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality, with stringent purification steps to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

D-erythro-N,N,N-Trimethylsphingosine Chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sphingosine: The natural precursor of D-erythro-N,N,N-Trimethylsphingosine Chloride.

N,N-Dimethylsphingosine: Another chemically modified sphingolipid with two methyl groups on the nitrogen atom.

N-Methylsphingosine: A sphingolipid derivative with a single methyl group on the nitrogen atom.

Uniqueness

D-erythro-N,N,N-Trimethylsphingosine Chloride is unique due to the presence of three methyl groups on the nitrogen atom, which significantly alters its interaction with enzymes and its biophysical properties. This makes it a valuable tool for studying sphingolipid signaling pathways and their role in various cellular processes .

Propriétés

IUPAC Name |

[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTLGDGOHFHYNH-DSQFUKAXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565017 | |

| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134962-48-4 | |

| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B14512.png)